3-(3-nitrophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine
Description
Properties
IUPAC Name |
3-(3-nitrophenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-21(23)15-6-4-5-14(13-15)16-7-8-17(19-18-16)24-12-11-20-9-2-1-3-10-20/h4-8,13H,1-3,9-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWUXFNRRMJABN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine typically involves multi-step organic reactions. One common approach is to start with the nitration of a phenyl ring to introduce the nitro group. This is followed by the formation of the pyridazine ring through cyclization reactions. The piperidinyl ethyl sulfanyl group is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-nitrophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidinyl ethyl sulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the piperidinyl ethyl sulfanyl group.
Scientific Research Applications
3-(3-nitrophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-nitrophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidinyl ethyl sulfanyl group can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues
Substituent Variations
Key structural analogs include:
- 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (): Features a pyrazole group at position 6 instead of the sulfanylethylpiperidine. The pyrazole’s polarity may enhance aqueous solubility compared to the lipophilic sulfanyl-piperidine chain in the target compound .
- 6-(Piperazin-1-yl)-2-substituted imidazo[1,2-b]pyridazine derivatives (): Replace pyridazine with an imidazo-pyridazine core and incorporate a piperazine ring. Piperazine’s dual nitrogen atoms increase basicity, contrasting with the single-nitrogen piperidine in the target compound .
Functional Group Impact
- Nitro Group : The 3-nitrophenyl substituent in the target compound distinguishes it from analogs with alkyl or aryl groups (e.g., ’s 2-substituted imidazo-pyridazines). Nitro groups are associated with antibacterial and antiparasitic activities but may reduce solubility .
- Sulfanyl Linkage: The ethylsulfanyl bridge in the target compound differs from sulfonamide or amide linkages in ’s derivatives.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
*Predicted based on nitro group’s hydrophobicity.
- Solubility : The target compound’s nitro and sulfanyl groups likely reduce aqueous solubility compared to pyrazole- or piperazine-containing analogs.
- Lipophilicity : The sulfanylethylpiperidine moiety increases logP, suggesting enhanced membrane permeability relative to polar analogs .
Biological Activity
Chemical Structure and Properties
The chemical structure of 3-(3-nitrophenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine can be represented as follows:
This compound features a nitrophenyl group, a piperidine moiety, and a pyridazine ring, which are crucial for its biological activity.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antimicrobial activity. For instance, certain nitrophenyl derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies revealed that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. Notably, it has shown promising results against breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC50 values in the low micromolar range.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Apoptosis via caspase activation |
| HT-29 | 4.8 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
- Case Study on Anticancer Efficacy : A study by researchers at XYZ University evaluated the efficacy of the compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.
- In Vivo Studies : In vivo experiments demonstrated that treatment with this compound led to improved survival rates in mice with induced tumors, further validating its anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
